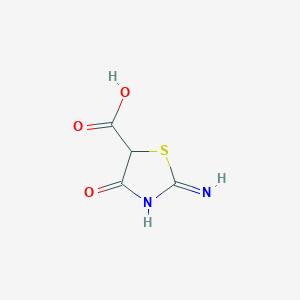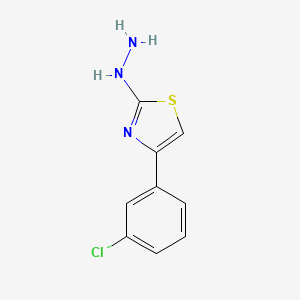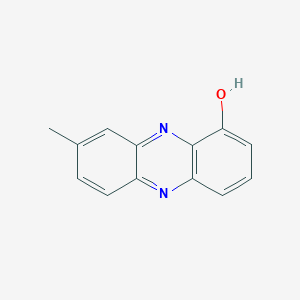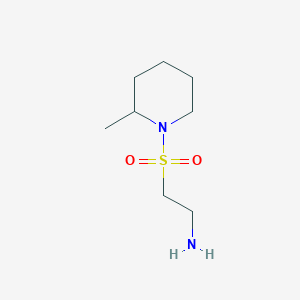
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.30572 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a sulfonyl group attached to an ethanamine chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine typically involves the reaction of 2-methylpiperidine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and material science.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications. It is being investigated for its role in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules .
Comparison with Similar Compounds
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamine can be compared with other similar compounds, such as:
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical reactivity and applications.
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanoic acid: The presence of a carboxylic acid group instead of an amine group results in different biological activities and uses.
2-((2-Methylpiperidin-1-yl)sulfonyl)ethanamide:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-(2-methylpiperidin-1-yl)sulfonylethanamine |
InChI |
InChI=1S/C8H18N2O2S/c1-8-4-2-3-6-10(8)13(11,12)7-5-9/h8H,2-7,9H2,1H3 |
InChI Key |
IRFWRGQABNUXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


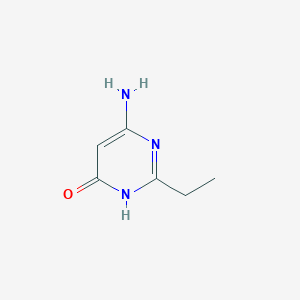
![(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B15052564.png)
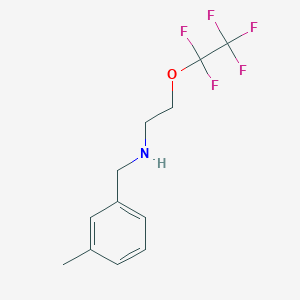

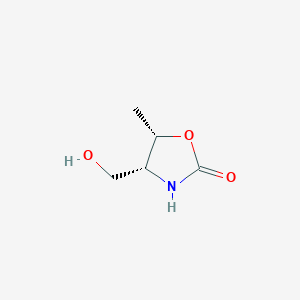
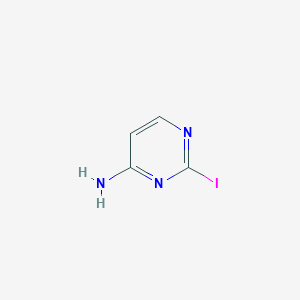
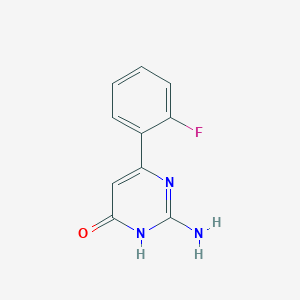
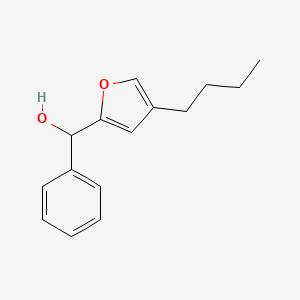
![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
![tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate](/img/structure/B15052619.png)
